{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene
Description
{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene (CAS: Not explicitly provided; structurally related to "Benzene, [(1E)-2-[(S)-cyclohexylsulfinyl]ethenyl]" in ) is a chiral aromatic compound featuring a benzene ring connected via an ethenyl (-CH=CH-) group to a cyclohexanesulfinyl moiety. This compound’s structure combines aromaticity with stereoelectronic effects from the sulfinyl group, influencing its reactivity, solubility, and intermolecular interactions .
Properties
CAS No. |
646516-53-2 |
|---|---|
Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-[(S)-cyclohexylsulfinyl]ethenylbenzene |
InChI |
InChI=1S/C14H18OS/c15-16(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2/t16-/m1/s1 |
InChI Key |
VMDKHJIIKLQCAA-MRXNPFEDSA-N |
Isomeric SMILES |
C1CCC(CC1)[S@](=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)S(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene typically involves the reaction of cyclohexanesulfinyl chloride with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated ethenylbenzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfinyl-containing molecules with biological systems. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and surface coatings.
Mechanism of Action
The mechanism of action of {2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the ethenylbenzene moiety. This can lead to the formation of reactive intermediates that can interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Structural Analogues with Sulfinyl/Sulfonyl Groups
Compound A : Benzene, [(1E)-2-[(S)-(1,1-dimethylethyl)sulfinyl]ethenyl] ()
- Substituents : tert-Butyl sulfinyl group instead of cyclohexane.
- The sulfinyl group’s electron-withdrawing nature remains, but the tert-butyl group may enhance solubility in non-polar solvents.
- Applications : Likely used in chiral catalysis or as a ligand in coordination polymers, similar to cyclohexane derivatives .
Compound B : Benzene, 1-methyl-4-[2-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]ethenyl]- ()
- Substituents : Tridecafluorohexyl sulfonyl group at the para position.
- Key Differences : The sulfonyl (-SO₂-) group is strongly electron-withdrawing, and the fluorinated chain confers extreme hydrophobicity and chemical stability. The para-methyl group on benzene may alter π-π stacking interactions.
- Applications: Potential use in hydrophobic coatings, fluoropolymer synthesis, or as a surfactant due to fluorinated chains .
Ethenyl-Linked Aromatic Compounds with Varied Functional Groups
Compound C : 1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene ()
- Substituents : Chloro and methoxy groups on benzene.
- Key Differences : The absence of a sulfinyl group and presence of chloro/methoxy substituents shift electronic properties. Chloro groups are electron-withdrawing, while methoxy is electron-donating, creating a push-pull effect.
Compound D : Pyridinium, 1-butyl-4-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-, chloride ()
- Substituents : Pyridinium cation with dihydroxyphenyl ethenyl group.
- Key Differences : Ionic nature and hydroxyl groups enable solubility in polar solvents and participation in hydrogen bonding. The charged structure differs significantly from neutral sulfinyl compounds.
- Applications : Possible use in ionic liquids or biochemical studies due to charged moieties .
Comparative Properties Table
Research Findings and Trends
- Chirality and Catalysis : The (S)-cyclohexanesulfinyl group in the target compound enables enantioselective interactions, making it valuable in asymmetric catalysis. In contrast, Compound A’s tert-butyl group may hinder substrate access but improve stereochemical outcomes in certain reactions .
- Fluorinated Analogues : Compound B’s sulfonyl group and fluorinated chain enhance stability against oxidation and degradation, suitable for harsh environments. However, its lack of chirality limits use in enantioselective applications .
- Biological Activity : Compound C’s chloro and methoxy groups facilitate interactions with biomolecules, unlike sulfinyl compounds, which are less explored in biological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
